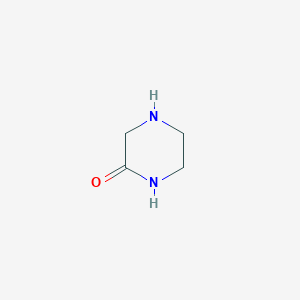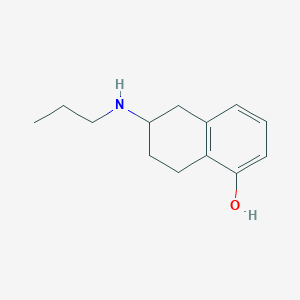
rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol
Vue d'ensemble
Description
6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a propylamino group attached to the naphthalene ring, which is partially hydrogenated
Applications De Recherche Scientifique
6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
It is indicated that this compound is an intermediate in the production of antipsychotic agents and antiparkinson medications . Therefore, it can be inferred that its targets may include receptors or enzymes involved in neurological pathways.
Biochemical Pathways
Considering its role in the production of antipsychotic and antiparkinson medications , it may be involved in pathways related to neurotransmitter synthesis, release, reuptake, or receptor binding.
Result of Action
Given its role in the production of antipsychotic and antiparkinson medications , it may have effects on neuronal signaling and potentially contribute to the alleviation of symptoms associated with these conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL typically involves the following steps:
Nitration and Reduction: The starting material, naphthalene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Alkylation: The amino group is then alkylated with propyl halide to form the propylamino derivative.
Hydrogenation: The naphthalene ring is partially hydrogenated to form the tetrahydronaphthalene structure.
Hydroxylation: Finally, the hydroxyl group is introduced at the first position of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further hydrogenated to fully saturate the naphthalene ring.
Substitution: The propylamino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic conditions.
Major Products
Oxidation: Formation of 6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-one.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-OL
- 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalen-1-OL
- 6-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-OL
Uniqueness
6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL is unique due to the specific length and structure of its propylamino group, which can influence its reactivity and interactions with other molecules. This uniqueness can result in distinct biological activities and applications compared to its analogs with different alkyl groups.
Propriétés
IUPAC Name |
6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYPZWCFSAHTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438906 | |
| Record name | 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78950-82-0 | |
| Record name | 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


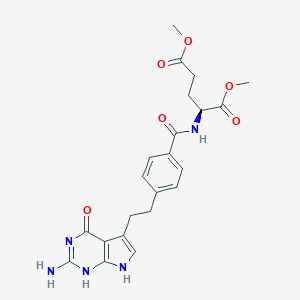
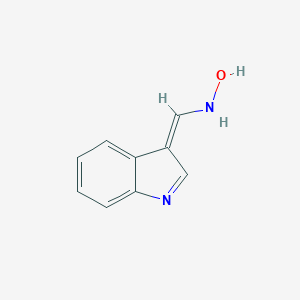
![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)
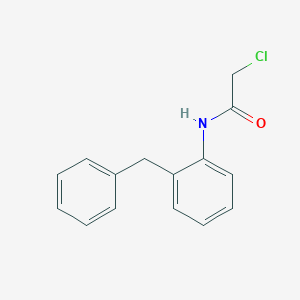
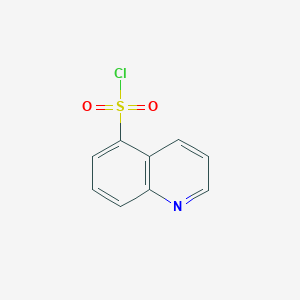
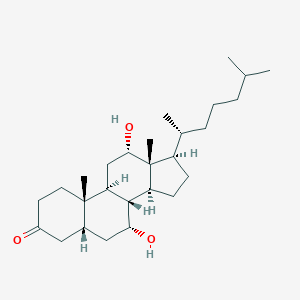
![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)
![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)
![N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole](/img/structure/B30743.png)

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-YL]methyl]-1-piperazinyl]benzoic acid ethyl ester](/img/structure/B30749.png)
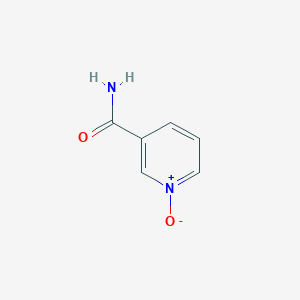
![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)
